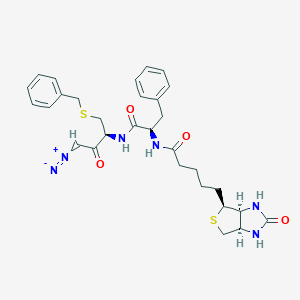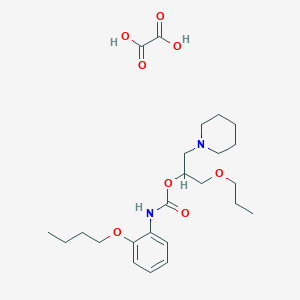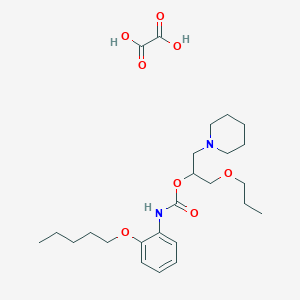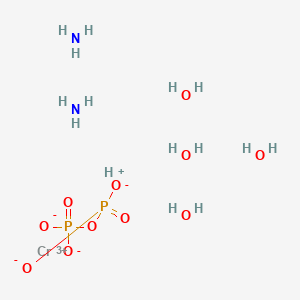
6-Éthylpicolinaldéhyde
Vue d'ensemble
Description
6-Ethylpicolinaldehyde is a chemical compound that is part of the quinoline family, which is a class of heterocyclic aromatic organic compounds. It is characterized by a pyridine ring fused to a benzene ring. The compound has been the subject of various studies due to its potential applications in medicinal chemistry and its interesting chemical properties.
Synthesis Analysis
The synthesis of 6-Ethylpicolinaldehyde derivatives has been explored through different methods. One such derivative, 6-Ethyl-4-hydroxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-3-carboxaldehyde (HL), was synthesized using a Vilsmeier-Haack reaction of 3-acetyl-1-ethyl-4-hydroxyquinolin2(1H)-one . This method is known for introducing aldehyde groups into substrates and is widely used in the synthesis of various aromatic compounds.
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been studied using various analytical techniques. For instance, semi-empirical (PM3) calculations were performed to predict the most probable structure and nature of bonding of the HL ligand to metal ions . These calculations, along with experimental data, help in understanding the molecular geometry and electronic structure of the compound, which is crucial for its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical behavior of 6-Ethylpicolinaldehyde derivatives has been investigated, particularly their reactivity towards different reagents. The study of the reaction of the titled aldehyde with hydroxylamine hydrochloride under various conditions showed distinctive chemical behavior, leading to a variety of products through ring-opening ring-closure (RORC) mechanisms . These reactions are significant as they can lead to the formation of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Ethylpicolinaldehyde and its derivatives are influenced by their molecular structure. The metal complexes derived from the HL ligand, for example, displayed square planar and octahedral geometrical arrangements depending on the nature of the anion . These geometries can affect properties such as solubility, stability, and reactivity. The antimicrobial and antitumor activities of these compounds were also assessed, indicating their potential use in pharmaceutical applications .
Applications De Recherche Scientifique
Synthèse organique : Synthèse des éthers
En synthèse organique, le 6-Éthylpicolinaldéhyde peut être utilisé dans la synthèse des éthers. Il peut participer à divers protocoles tels que la synthèse d'éther de Williamson et la méthode d'Ullmann, servant de précurseur ou d'intermédiaire dans la formation de molécules organiques complexes .
Chimie analytique : Chimiluminescence
Le this compound peut avoir des applications en chimie analytique, en particulier dans le développement de tests chimiluminescents. Ces tests sont précieux pour leur sensibilité et leur spécificité élevées, qui peuvent être cruciales dans les applications cliniques et biologiques .
Science des matériaux : Applications électrochimiques
En science des matériaux, le this compound pourrait jouer un rôle dans le développement de matériaux électrochimiques. Ses dérivés pourraient être impliqués dans des processus tels que l'électrolyse de l'eau, l'évolution de l'hydrogène et la réduction du dioxyde de carbone, contribuant ainsi à l'avancement des technologies d'énergie propre .
Sciences de l'environnement : Surveillance de la pollution
Les applications potentielles du composé en sciences de l'environnement incluent la surveillance de la pollution et la remédiation environnementale. Ses propriétés chimiques pourraient être exploitées pour détecter et quantifier les polluants ou pour étudier les processus environnementaux .
Applications industrielles : Catalyse
Le this compound peut être utilisé comme catalyseur ou comme élément de construction dans divers processus industriels. Sa réactivité et sa stabilité dans différentes conditions en font un composé précieux dans la synthèse de produits chimiques industriels .
Safety and Hazards
Mécanisme D'action
Pharmacokinetics
The pharmacokinetic properties of 6-Ethylpicolinaldehyde include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a log P value (a measure of lipophilicity) of 1.39, indicating moderate lipophilicity . These properties suggest that 6-Ethylpicolinaldehyde has good bioavailability.
Propriétés
IUPAC Name |
6-ethylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-4-3-5-8(6-10)9-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWDMEWZCFVRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441304 | |
| Record name | 6-Ethylpicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153646-82-3 | |
| Record name | 6-Ethyl-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153646-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethylpicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














